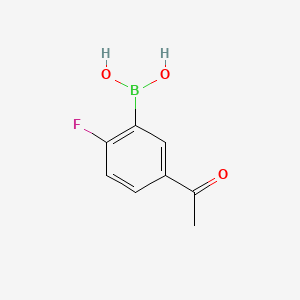

5-Acetyl-2-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-acetyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVNUEBNRAIKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376840 | |

| Record name | 5-Acetyl-2-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-29-0 | |

| Record name | 2-Fluoro-5-acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-(5-acetyl-2-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-Acetyl-2-fluorophenylboronic Acid

Advanced Synthesis, Reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary

5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0) is a specialized organoboron intermediate critical to the development of fluorinated biaryl scaffolds in pharmaceutical and agrochemical research. Distinguished by its dual electronic activation—featuring an electron-withdrawing acetyl group at the meta position and a fluorine atom at the ortho position relative to the boronic acid—this compound offers unique reactivity patterns in Suzuki-Miyaura cross-coupling.

This guide provides a rigorous technical analysis of its chemical properties, optimized synthesis protocols, and handling requirements, designed for researchers requiring high-fidelity data for drug discovery and process chemistry.

Chemical Profile & Physical Properties[1][2]

The introduction of fluorine and acetyl substituents significantly alters the electronic landscape of the phenyl ring compared to unsubstituted phenylboronic acid. The electron-withdrawing nature of these groups increases the Lewis acidity of the boron center, facilitating transmetallation but also increasing susceptibility to protodeboronation under harsh basic conditions.

| Property | Specification |

| IUPAC Name | (5-Acetyl-2-fluorophenyl)boronic acid |

| CAS Number | 870777-29-0 |

| Molecular Formula | C₈H₈BFO₃ |

| Molecular Weight | 181.96 g/mol |

| Appearance | Light yellow to off-white powder |

| Melting Point | 112–117 °C |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~7.5 (More acidic than PhB(OH)₂ due to EWGs) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Manufacturing

Direct lithiation of 5-acetyl-2-fluorobenzene is chemically non-viable due to the incompatibility of the ketone functionality with organolithium reagents (which would result in nucleophilic attack at the carbonyl). Therefore, the industry-standard route employs Palladium-Catalyzed Miyaura Borylation of the corresponding aryl bromide.

Optimized Synthetic Route

Precursor: 5-Bromo-2-fluoroacetophenone.

Reaction Logic:

-

Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent ligand dissociation and ensure high turnover numbers (TON) for electron-deficient aryl bromides.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used to form the boronate ester first. Direct formation of the acid is difficult; the ester is stable and easily purified.

-

Hydrolysis: The pinacol ester is cleaved using sodium periodate (NaIO₄) and acid to yield the free boronic acid.

Step-by-Step Protocol (Miyaura Borylation)

-

Charge: In a dry Schlenk flask, combine 5-bromo-2-fluoroacetophenone (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas by sparging with Argon for 15 minutes.

-

Reaction: Heat to 90 °C for 12–16 hours. Monitor by TLC/LC-MS for disappearance of bromide.

-

Workup: Filter through Celite to remove palladium black. Concentrate the filtrate.

-

Hydrolysis (Ester to Acid): Dissolve the crude pinacol ester in Acetone/Water (4:1). Add NH₄OAc (1.0 eq) and NaIO₄ (3.0 eq). Stir at RT for 24 hours.

-

Purification: Extract with Ethyl Acetate. The boronic acid can be recrystallized from Acetone/Hexane or Acetonitrile.

Reactivity Profile: Suzuki-Miyaura Coupling

The core utility of this compound lies in its ability to introduce a fluorinated acetophenone scaffold into biaryl drug candidates.

Mechanistic Considerations

-

Transmetallation Rate: The electron-withdrawing fluorine (ortho) and acetyl (meta) groups reduce the electron density on the boron atom. This makes the boronate "hotter" (more Lewis acidic), accelerating the transmetallation step with the Palladium(II) intermediate.

-

Protodeboronation Risk: The same electronic activation makes the C-B bond more labile. Under strong basic conditions (e.g., NaOH, reflux), the boronic acid group may be cleaved and replaced by a proton.

-

Mitigation: Use milder bases like K₃PO₄ or Cs₂CO₃ and avoid prolonged heating in aqueous media if possible.

-

Standard Coupling Protocol

For coupling with an Aryl Chloride/Bromide (Ar-X):

-

System: Ar-X (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

-

Conditions: 80 °C, 4–6 hours.

-

Note: If the coupling partner is sterically hindered, switch to Pd₂(dba)₃ with S-Phos or X-Phos ligands to facilitate oxidative addition.

Applications in Drug Discovery

This building block is frequently used to synthesize kinase inhibitors and agrochemicals where the fluorine atom modulates metabolic stability and the acetyl group serves as a handle for further derivatization (e.g., reductive amination to form amines or condensation to form heterocycles).

Case Study: Agrochemical Synthesis A notable application involves the synthesis of pyrimidine-based herbicides. The boronic acid is coupled with a chloropyrimidine to form intermediates such as methyl 5-(5-acetyl-2-fluorophenyl)-2-cyclobutylpyrimidine-4-carboxylate .

-

Role of Fluorine: Blocks metabolic oxidation at the ortho-position, extending the half-life of the active compound.

-

Role of Acetyl: Provides a dipole moment that can influence binding affinity in the target enzyme pocket (e.g., Acetolactate synthase).

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be performed:

-

Stoichiometry Check: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage. This changes the effective molecular weight.

-

Validation: Run a ¹H NMR in DMSO-d₆.[1] If the OH peak (usually broad singlet around 8.0–9.0 ppm) is diminished or split, calculate the boroxine content and adjust stoichiometry (use 10–15% excess).

-

-

Protodeboronation Test: Before committing expensive GMP starting materials, run a small-scale test reaction (10 mg) in the chosen solvent/base system at temperature for 1 hour. Analyze by LC-MS. If the "des-boron" product (3-acetyl-fluorobenzene) is observed >5%, lower the temperature or switch to anhydrous conditions (e.g., Suzuki coupling in DMF with CsF).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

PubChem. (n.d.). Compound Summary: 5-Bromo-2-fluorophenylboronic acid (Related Structure).[2][3] Retrieved from [Link]

Sources

Introduction: Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to 5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0)

This document provides a comprehensive technical overview of this compound, a versatile building block for researchers, chemists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic reasoning behind experimental protocols.

This compound is a substituted arylboronic acid that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the strategic placement of three distinct functional groups on the phenyl ring:

-

The Boronic Acid Moiety: This group is the cornerstone of its reactivity, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Boronic acids are valued in medicinal chemistry for their stability, low toxicity, and the fact that their metabolic byproduct, boric acid, is considered a "green compound" that can be eliminated by the body.[3]

-

The Ortho-Fluoro Substituent: The fluorine atom at the 2-position significantly modulates the electronic properties of the molecule. As a strongly electron-withdrawing group, it can influence the acidity of the boronic acid and the reactivity of the aromatic ring, often enhancing the efficiency and selectivity of cross-coupling reactions.[4]

-

The Para-Acetyl Group: This ketone functionality serves as a versatile synthetic handle. It is relatively stable under Suzuki coupling conditions but can be readily transformed into a wide array of other functional groups, allowing for late-stage diversification of a lead compound.

This unique combination makes this compound an invaluable tool for constructing molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][5]

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 870777-29-0 | [5] |

| Molecular Formula | C₈H₈BFO₃ | [5] |

| Molecular Weight | 181.96 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 112-117 °C | [5] |

| Boiling Point | 376.1 ± 52.0 °C (Predicted) | [5] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 7.54 ± 0.58 (Predicted) | [5] |

Handling and Safety

While specific toxicity data for this exact compound is limited, it is classified as an irritant (Hazard Code: Xi).[5] Based on data for structurally similar fluorophenylboronic acids, appropriate precautions should be taken.[6][7]

-

GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[5]

Synthesis and Purification: A Validated Approach

The synthesis of acetyl-substituted phenylboronic acids requires a strategic approach to avoid unwanted side reactions with the carbonyl group. A common and effective method involves the protection of the acetyl group as a ketal, followed by a lithium-halogen exchange and borylation.[8]

Synthetic Workflow Diagram

Caption: General workflow for synthesizing this compound.

Detailed Synthesis and Purification Protocol

This protocol is a representative procedure adapted from established methods for similar compounds.[8]

PART A: Synthesis

-

Ketal Protection:

-

To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

-

Causality: The acetyl group is protected as a 1,3-dioxolane. This is critical because the highly nucleophilic aryllithium species generated in the next step would otherwise attack the carbonyl carbon.

-

-

Lithium-Halogen Exchange and Borylation:

-

Dissolve the resulting protected bromide intermediate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Causality: The bromine-lithium exchange is rapid at low temperatures and creates a potent nucleophilic aryllithium species. -78 °C is used to prevent side reactions and decomposition.

-

Slowly add trimethyl borate (1.5 eq) to the reaction mixture, again keeping the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: The aryllithium attacks the electrophilic boron atom of the borate ester.

-

-

Hydrolysis and Deprotection:

-

Cool the mixture in an ice bath and slowly quench the reaction by adding 1M aqueous HCl.

-

Stir vigorously for 2-4 hours at room temperature. This step hydrolyzes the boronate ester to the boronic acid and simultaneously removes the ketal protecting group.

-

Causality: The acidic workup is essential for both generating the final boronic acid and deprotecting the acetyl group in a single, efficient step.

-

PART B: Work-up and Purification

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexane mixture.[9]

-

Dissolve the solid in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

-

Collect the purified white to light yellow crystals by filtration.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.[2][10]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃, 3.0 eq)

-

Solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl bromide, this compound, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution, via syringe.

-

Heating and Monitoring: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system (organic/aqueous) facilitates the interaction of all components. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2]

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Expert Insights & Troubleshooting

-

Choice of Base: While Na₂CO₃ is a common choice, for less reactive coupling partners, stronger bases like K₃PO₄ or CsF may be required. However, be aware that highly basic conditions can promote protodeboronation (cleavage of the C-B bond), especially with electron-rich or sterically hindered boronic acids.[11]

-

Catalyst Selection: Pd(PPh₃)₄ is a reliable workhorse. For challenging couplings, consider using more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) or palladium precatalysts, which can offer higher turnover numbers and faster reaction times.[11]

-

Side Reactions: A common byproduct is the homocoupling of the boronic acid. This can be minimized by ensuring an efficient oxidative addition of the aryl halide and by not using a large excess of the boronic acid.

Applications in Synthesis

This compound serves as an intermediate in the synthesis of a variety of target molecules.

-

Agrochemicals: It is a documented precursor for preparing herbicides, such as methyl 5-(5-acetyl-2-fluorophenyl)-2-cyclobutylpyrimidine-4-carboxylate, demonstrating its utility in crop science.[5]

-

Medicinal Chemistry: As a class, fluorinated phenylboronic acids are pivotal in drug discovery.[1][12] They are used to synthesize compounds targeting a range of diseases. The acetyl group on this specific reagent allows for further elaboration, for example, through reduction to an alcohol, reductive amination to form an amine, or conversion to an oxime, enabling the exploration of a wide chemical space around a core scaffold.

Conclusion

This compound is a high-value, multifunctional reagent that empowers chemists to efficiently construct complex molecular frameworks. Its true strength lies in the synergistic interplay of its three functional groups, offering a reliable C-C bond-forming anchor, electronic modulation via the fluoro group, and a versatile point for synthetic diversification through the acetyl moiety. A firm grasp of the principles governing its synthesis and reactivity, particularly in the Suzuki-Miyaura coupling, allows researchers to fully leverage its potential in the rapid advancement of pharmaceutical and agrochemical discovery programs.

References

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates . Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

-

(3,4,5-trifluorophenyl)boronic acid . Organic Syntheses Procedure. [Link]

-

Dąbrowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Molecules, 25(4), 834. [Link]

-

Ling, Y., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids . Chinese Journal of Chemistry, 22(6), 634-637. [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates . Journal of Applied Pharmaceutical Science. [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 26(18), 5616. [Link]

-

2-Fluorophenylboronic acid . PubChem. [Link]

-

2-Aminomethyl-5-fluorophenyl-boronic acid . PubChem. [Link]

-

5-BROMO-2-FLUOROBENZENEBORONIC ACID 98(CAS# 112204-57-6) . Agane Chemical. [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society, 132(40), 14061–14063. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . ResearchGate. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. [Link]

-

Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid . Organic Letters, 7(22), 4915–4917. [Link]

-

Safety Data Sheet: 2-Fluorophenylboronic acid . Angene Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 870777-29-0 [m.chemicalbook.com]

- 6. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

5-Acetyl-2-fluorophenylboronic Acid: A Technical Guide to Properties, Handling, and Synthetic Application

Part 1: Executive Summary & Physicochemical Profile

5-Acetyl-2-fluorophenylboronic acid is a specialized organoboron building block used primarily in the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural uniqueness lies in the ortho-fluoro substituent relative to the boronic acid moiety, combined with an electron-withdrawing acetyl group at the meta position.[1]

While the acetyl group facilitates downstream derivatization (e.g., reductive amination, condensation), the ortho-fluorine atom introduces significant steric and electronic effects that accelerate protodeboronation —a critical instability pathway that researchers must mitigate during storage and reaction optimization.

Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | (5-Acetyl-2-fluorophenyl)boronic acid | |

| CAS Number | 870777-29-0 | |

| Molecular Formula | ||

| Molecular Weight | 181.96 g/mol | Average Mass |

| Monoisotopic Mass | 182.058 g/mol | Useful for HRMS identification |

| Appearance | White to light yellow powder | Hygroscopic |

| Melting Point | 112–117 °C | Decomposes upon melting |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane) |

| pKa | ~7.5 (Boronic acid moiety) | Lower than phenylboronic acid (8.[1][2][3][4][5][6][7][8][9][10][11]8) due to EWGs |

Molecular Weight Breakdown

Precise stoichiometry requires accounting for the natural abundance of Boron isotopes (

| Element | Isotope | Count | Mass Contribution (Da) |

| Carbon | 8 | 96.000 | |

| Hydrogen | 8 | 8.064 | |

| Boron | 1 | 11.009 | |

| Fluorine | 1 | 18.998 | |

| Oxygen | 3 | 47.985 | |

| Total | 182.056 |

Part 2: Synthetic Utility & Mechanistic Causality

The "Ortho-Fluoro" Effect: Reactivity vs. Stability

As a Senior Scientist, I must highlight a specific mechanistic pitfall with this compound: Facilitated Protodeboronation .

-

Mechanism: The high electronegativity of the Fluorine atom at the 2-position pulls electron density from the Carbon-Boron (C-B) bond.[1]

-

The Trap: Under basic conditions (standard for Suzuki coupling), the boronate species can undergo hydrolytic cleavage of the C-B bond before transmetallation occurs, yielding the deboronated byproduct (4-fluoroacetophenone).[1]

-

The Solution: Use mild bases (e.g.,

or

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the competitive pathways. The green path represents the desired cross-coupling, while the red path indicates the deboronation side-reaction driven by the ortho-fluoro substituent.

Figure 1: Catalytic cycle contrasting the productive Suzuki pathway (Green) against the competing protodeboronation pathway (Red) typical of 2-fluoro boronic acids.

Part 3: Experimental Protocols

Protocol 1: Optimized Suzuki Coupling

Designed to minimize deboronation while maximizing yield.

Reagents:

-

Reagent A: this compound (1.2 equiv)[1]

-

Reagent B: Aryl Bromide (1.0 equiv)[1]

-

Catalyst:

(0.05 equiv) – Chosen for stability and resistance to oxidation. -

Base:

(2.0 equiv) – Milder than carbonates, reduces deboronation. -

Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed.

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with Reagent A, Reagent B, Catalyst, and Base.[1] Seal and purge with Argon for 5 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid.[1]

-

-

Solvation: Add degassed solvent via syringe.[1]

-

Reaction: Heat to 80°C for 4–12 hours.

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Purity Assessment (HPLC)

Before using this reagent in GMP or late-stage synthesis, verify it has not dehydrated to the boroxine (anhydride) trimer, which alters stoichiometry.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Acetyl chromophore).[1]

-

Note: Boronic acids often appear as broad peaks or doublets due to equilibrium with boronate esters in the column.[1]

Part 4: Handling & Stability (The "Self-Validating" System)

To ensure reproducibility, treat the storage and handling of this compound as a system that validates its own integrity.

-

Hygroscopic Nature: The compound readily absorbs water.[1]

-

Boroxine Cycle: Upon heating or drying under high vacuum, 3 molecules of acid dehydrate to form a cyclic boroxine.[1]

Figure 2: Decision tree for assessing reagent quality and correcting for common storage issues (hydration vs. dehydration).

References

-

ChemicalBook. (2024).[1] this compound Properties and CAS Data. Retrieved from [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][8] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on Suzuki mechanism).[1][12]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Authoritative source on protodeboronation mechanisms).

-

PubChem. (2024).[1][3] Compound Summary: this compound.[1][4] National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. 2-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 870777-29-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. japsonline.com [japsonline.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Guide to the Stability and Storage of 5-Acetyl-2-fluorophenylboronic Acid: Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-fluorophenylboronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry, valued for its role in constructing complex molecular architectures via reactions like the Suzuki-Miyaura coupling. However, the utility of this and other arylboronic acids is fundamentally dependent on their chemical integrity. Degradation not only depletes the active reagent but can also introduce impurities that complicate reaction outcomes and downstream processes. This guide provides a comprehensive examination of the stability profile of this compound, grounded in the fundamental principles of boronic acid chemistry. We will dissect the primary degradation pathways—protodeboronation, oxidative deboronation, and boroxine formation—and present scientifically-backed protocols for optimal storage, handling, and stability assessment.

Chemical Profile: Understanding the Inherent Reactivity

The stability of this compound is dictated by the interplay of its structural features: the boronic acid group, the aromatic ring, an ortho-fluoro substituent, and a meta-acetyl group.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid due to the vacant p-orbital on the boron atom, making it susceptible to nucleophilic attack. It is also prone to dehydration and reactions that cleave the critical carbon-boron (C-B) bond.

-

Ortho-Fluoro Substituent: The fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect. This effect can influence the C-B bond strength and the rate of degradation pathways like protodeboronation. Studies on fluorinated arylboronic acids have shown that ortho-substituents can

Technical Guide: The Acetyl Functional Handle in 5-Acetyl-2-fluorophenylboronic Acid

This technical guide is structured to provide actionable, high-level insights for researchers utilizing 5-Acetyl-2-fluorophenylboronic acid (CAS 870777-29-0) . It moves beyond basic property listing to explore the mechanistic interplay between the acetyl handle, the ortho-fluorine, and the boronic acid moiety.

Executive Summary

This compound (5-A-2-FPBA) is a bifunctional building block critical to the synthesis of kinase inhibitors and biaryl scaffolds. Its utility lies in the acetyl group at the C5 position , which serves as a "divergent synthetic handle." Unlike simple aryl boronic acids, 5-A-2-FPBA allows for post-coupling elaboration (e.g., into chiral amines or heterocycles).

However, the molecule presents a specific stability challenge: the synergistic electron withdrawal from the C2-fluorine and C5-acetyl group activates the C–B bond toward protodeboronation under standard basic coupling conditions. This guide details the electronic rationale, stability protocols, and synthetic workflows to maximize yield.

Part 1: Structural & Electronic Analysis

To successfully deploy 5-A-2-FPBA, one must understand the "Push-Pull" dynamics of its substituents.

The Electronic Triad

The molecule is defined by three substituents on the phenyl ring:

-

C1: Boronic Acid (

): The Lewis acidic coupling partner. -

C2: Fluorine (

): An inductive electron-withdrawing group (EWG) located ortho to the boron. -

C5: Acetyl (

): A resonance withdrawing group located meta to the boron and para to the fluorine.

The Stability Paradox (Protodeboronation)

Aryl boronic acids are generally stable, but 2-fluoro derivatives are notoriously prone to protodeboronation (cleavage of the C–B bond to form the defunctionalized arene).

-

Mechanism: In basic media (required for Suzuki coupling), the base coordinates to the boron, forming a boronate anion. The C2-fluorine inductively stabilizes the transition state for the cleavage of the C–B bond, facilitating the loss of the boron moiety.

-

The Acetyl Effect: The C5-acetyl group is a strong EWG. While EWGs typically stabilize the intermediate aryl anion (accelerating deboronation), the acetyl group is meta to the boron. Its primary effect here is reducing the electron density of the entire ring, making the C–B bond more susceptible to nucleophilic attack by hydroxide, yet potentially stabilizing the ring against oxidation.

Key Takeaway: The combination of C2-F and C5-Acetyl creates a highly electron-deficient ring. High temperatures (>90°C) and strong hydroxides (NaOH, KOH) will lead to rapid decomposition.

Part 2: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple 5-A-2-FPBA with an aryl halide while preserving the acetyl group and preventing C–B cleavage.

Rationale:

-

Base Selection: Potassium Phosphate (

) is used instead of Carbonates.[1] Phosphate is sufficiently basic to activate the boron but less aggressive than hydroxide/carbonate in promoting protodeboronation. -

Solvent: Anhydrous conditions are preferred to prevent hydrolytic cleavage. If water is necessary for solubility, minimize the volume.

-

Catalyst:

is preferred over

Workflow:

-

Charge: In a reaction vial, combine:

-

Aryl Bromide/Iodide (1.0 equiv)

-

This compound (1.2 equiv)

- (0.05 equiv)

- (Tribasic, 2.0 equiv)

-

-

Solvent: Add 1,4-Dioxane (degassed).

-

Conditions: Seal and heat to 80°C (Do not exceed 90°C). Stir for 4–6 hours.

-

Monitor: Check LCMS for the target mass. If the mass of 3-acetyl-fluorobenzene (deboronated byproduct) appears, lower temperature to 60°C and extend time.

Protocol B: Reductive Amination (Post-Coupling)

Objective: Convert the C5-acetyl handle into a secondary amine.

Rationale:

-

Timing: Perform this after Suzuki coupling. Free boronic acids can interfere with imine formation or poison hydride reagents.

-

Reagent: Sodium Triacetoxyborohydride (

) is used.[2] It is mild and chemoselective for ketones/aldehydes, avoiding reduction of the biaryl system.

Workflow:

-

Imine Formation: Dissolve the biaryl ketone (product of Protocol A) in DCE (Dichloroethane). Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.

-

Reduction: Add

(1.5 equiv) in one portion. -

Quench: Stir at RT for 4 hours. Quench with saturated

.

Part 3: Visualization & Logic

Electronic Stability Map

The following diagram illustrates the electronic pressures on the Boron center that dictate the choice of reagents.

Caption: The "Ortho-Fluoro Effect" is the primary instability driver, exacerbated by the electron-withdrawing Acetyl group.

Divergent Synthetic Workflow

This flowchart guides the decision-making process for using the acetyl handle.

Caption: Recommended workflow prioritizes C-C bond formation (Suzuki) before modifying the Acetyl group.

Part 4: Data Summary

| Parameter | Specification / Value | Implication for Synthesis |

| CAS Number | 870777-29-0 | Use for precise catalog searching. |

| Molecular Weight | 181.96 g/mol | Calculate stoichiometry carefully. |

| pKa (Boronic Acid) | ~7.5 (Predicted) | Slightly more acidic than PhB(OH)2 due to EWGs. Reacts with weaker bases. |

| Melting Point | 112–117 °C | Solid handling is easy; store under inert gas. |

| Solubility | DMSO, Methanol, Dioxane | Avoid alcohols in basic conditions to prevent esterification/solvolysis. |

| Key Risk | Protodeboronation | Do not use NaOH or refluxing water/ethanol mixtures. |

References

- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. (Mechanistic insight on EWG-substituted boronic acids).

-

Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for Suzuki coupling).

-

PubChem. (n.d.).[5][6] 2-Fluorophenylboronic acid (Analogous Stability Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Acetyl-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Acetyl-2-fluorophenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction offers broad functional group tolerance and typically proceeds under mild conditions, making it an invaluable tool in the synthesis of complex organic molecules.[1] Within the vast arsenal of building blocks for this transformation, this compound has emerged as a particularly valuable reagent. Its structure incorporates a fluorine atom and an acetyl group, functionalities that are highly sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the acetyl moiety provides a handle for further chemical elaboration.

This document provides a comprehensive guide to the Suzuki coupling of this compound, offering not just a protocol, but a deeper understanding of the underlying principles and experimental nuances. Our focus is on empowering researchers to approach this reaction with a strategic mindset, enabling them to troubleshoot and optimize for their specific synthetic targets.

Mechanistic Considerations: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A general understanding of this cycle is crucial for rationalizing the choice of reagents and conditions.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

The Challenge of ortho-Fluoro Substitution

The presence of a fluorine atom at the ortho position to the boronic acid in this compound introduces a specific challenge: an increased propensity for protodeboronation.[4] This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly reduce the yield of the desired coupled product. This occurs because the electron-withdrawing nature of the fluorine atom can make the carbon-boron bond more susceptible to cleavage under the basic reaction conditions.

To mitigate protodeboronation, the reaction kinetics must be carefully controlled to favor the rate of transmetalation over the rate of protodeboronation. This can be achieved through the judicious selection of the catalyst, ligand, base, and reaction temperature. In some cases, using a boronate ester derivative, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[5]

Recommended Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of specific parameters may be necessary depending on the nature of the coupling partner.

Reagents and Equipment

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a palladacycle precatalyst)[6]

-

Ligand (if not using a pre-formed catalyst complex, e.g., XPhos, SPhos)[6]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Experimental Workflow

Figure 2: A step-by-step workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%). If using a separate ligand, add it at this stage (typically in a 1:2 or 1:1 ratio with the palladium source).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Experimental Parameters and Their Rationale

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of several key parameters. The following table provides a summary of recommended starting conditions and the reasoning behind these choices.

| Parameter | Recommended Starting Conditions | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/Buchwald Ligand | Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings. For more challenging substrates, a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can be highly effective.[6][7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential to activate the boronic acid for transmetalation.[8] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity. K₃PO₄ is a strong base that can be beneficial in difficult cases. |

| Solvent | 1,4-Dioxane, Toluene, DME | These aprotic solvents are commonly used for Suzuki reactions. The choice of solvent can influence the solubility of the reagents and the reaction kinetics. A mixture of an organic solvent with water can sometimes be beneficial. |

| Temperature | 80-110 °C | The reaction temperature is a critical parameter to balance reaction rate and substrate stability. Higher temperatures can accelerate the reaction but may also increase the rate of protodeboronation. |

| Aryl Halide | Iodide > Bromide > Triflate >> Chloride | The reactivity of the aryl halide follows the order of bond strength.[9] Aryl iodides and bromides are generally good coupling partners. Aryl chlorides are less reactive and may require more specialized catalyst systems.[10] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, unreactive aryl halide. | Use a more active catalyst/ligand system (e.g., a palladacycle precatalyst). Increase the reaction temperature. If using an aryl chloride, consider switching to the corresponding bromide or iodide. |

| Significant Protodeboronation | Reaction temperature is too high, prolonged reaction time, inappropriate base. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Try a milder base (e.g., K₂CO₃ instead of K₃PO₄). |

| Formation of Homocoupled Byproducts | Presence of oxygen, impurities in the boronic acid. | Ensure the reaction is performed under a strict inert atmosphere. Use high-purity boronic acid. |

Conclusion

The Suzuki coupling of this compound is a powerful transformation for the synthesis of valuable biaryl compounds. By understanding the mechanistic nuances, particularly the challenges posed by the ortho-fluoro substituent, and by carefully selecting the reaction parameters, researchers can successfully employ this building block in their synthetic endeavors. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the efficient and reliable application of this important reaction.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.

- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids.

- DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube, 2021.

- Al-Amin, M.; et al. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

- Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society2010, 132 (40), 14073–14075.

- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007, 129 (11), 3358–3366.

- Molander, G. A.; et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2009, 74 (3), 973–980.

- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2021.

- Maj, A.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry2018, 14, 2236–2246.

- Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023.

- Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube, 2011.

- Cera, G.; et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- Harris, E. B. J. Which conditions are favorable for the efficient Suzuki coupling?.

- Carrow, B. P.; Hartwig, J. F. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry2011, 76 (8), 2843–2854.

- Bellina, F.; et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry2004, 8 (15), 1439–1461.

- Amatore, C.; et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal2005, 11 (14), 4202–4213.

- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem, 2025.

- Bumagin, N. A.; et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry1997, 62 (21), 7310–7319.

- Littke, A. F.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society2000, 122 (17), 4020–4028.

- Roughley, S. D.; Jordan, A. M. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016; pp 1–32.

- Perrin, D. M. A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections, 2023.

- Wright, S. W.; et al. Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry1994, 59 (21), 6095–6097.

- Molander, G. A.; et al. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

Solvent effects in 5-Acetyl-2-fluorophenylboronic acid reactions

Application Note & Protocol Guide

Topic: Strategic Solvent Selection in Palladium-Catalyzed Cross-Coupling Reactions of 5-Acetyl-2-fluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its electronically differentiated structure, featuring both an electron-withdrawing acetyl group and a moderately deactivating fluoro group, makes it a key component in the synthesis of complex biaryl structures found in numerous pharmaceutical agents and advanced materials. The primary utility of this reagent is realized through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1]

However, the success of these coupling reactions is not merely dependent on the choice of catalyst or base; it is profoundly influenced by the reaction medium. The solvent system dictates the solubility of reactants, modulates the activity of the catalytic species, and can fundamentally alter the reaction pathway and ultimate product yield.[2][3] This guide provides a detailed exploration of solvent effects in reactions involving this compound, offering both mechanistic insights and actionable protocols to empower researchers to achieve optimal, reproducible results.

The Mechanistic Role of Solvents in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The solvent is not a passive bystander but an active participant that influences each fundamental step.[5]

-

Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) species.[1][4] The polarity of the solvent plays a crucial role here. Polar solvents can stabilize the charged, polar transition states involved in this step, potentially accelerating the reaction rate.[6] However, the relationship is not always linear, and coordinating solvents like DMF or MeCN can also act as ligands, altering the catalyst's identity and reactivity.[2][7]

-

Transmetalation: In this step, the organic group is transferred from the boronic acid to the palladium center. This process is highly sensitive to the solvent system. It requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[8]

-

Protic vs. Aprotic Solvents: Protic solvents, especially water, are often beneficial.[9] Water can facilitate the formation of the active boronate species and helps to dissolve the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) that are frequently used.[1][10] Many Suzuki-Miyaura reactions are therefore run in biphasic systems like Toluene/water or Dioxane/water.[11][12]

-

Solubility: A primary function of the solvent is to adequately solubilize all components: the relatively polar this compound, the often non-polar aryl halide coupling partner, the palladium catalyst, and the base.[2] Poor solubility of any component can lead to sluggish or incomplete reactions. Phenylboronic acid itself shows high solubility in ethers and ketones, and moderate solubility in chloroform.[13][14] The polar acetyl group on our target molecule further enhances its affinity for polar solvent systems.

-

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[4] This step is generally less sensitive to solvent effects than oxidative addition and transmetalation, but the overall solvent environment can still influence the stability of the intermediates leading to this step.

Visualizing the Catalytic Cycle

The interplay of these steps, mediated by the solvent, is crucial for an efficient reaction.

Caption: The Suzuki-Miyaura catalytic cycle.

Solvent Screening Protocol for this compound Coupling

A systematic approach is essential for identifying the optimal solvent system. The following protocol provides a robust framework for screening and optimization.

Workflow for Solvent Screening

Caption: Workflow for systematic solvent screening.

Step-by-Step Methodology

This protocol is designed for a model reaction between this compound and 4-bromoanisole.

Materials:

-

This compound (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Solvent of choice (see Table 1)

-

Reaction vials with stir bars

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To each of a series of oven-dried reaction vials, add this compound (e.g., 91 mg, 0.5 mmol), 4-bromoanisole (112 mg, 0.6 mmol), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

-

Solvent Addition: Add the chosen degassed solvent (2.5 mL) to each vial. For aqueous mixtures, use a 4:1 or 5:1 ratio of organic solvent to water.[1]

-

Inerting: Seal each vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reaction: Place the vials in a pre-heated reaction block or oil bath at 80-100 °C and stir vigorously. Vigorous stirring is critical for biphasic reactions to ensure adequate mixing.

-

Monitoring: After 1 hour, and at subsequent time points, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to monitor the consumption of starting materials and formation of the product.

-

Work-up: Once a reaction is deemed complete (or after a set time, e.g., 12 hours), cool the mixture to room temperature. Dilute with water (5 mL) and extract with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Data Summary: Impact of Solvent on Reaction Outcome

The choice of solvent can dramatically affect both the reaction rate and the final yield. The following table summarizes expected outcomes based on established principles of Suzuki-Miyaura couplings.

| Entry | Solvent System (v/v) | Dielectric Constant (ε) | Type | Expected Reaction Time | Expected Yield (%) | Rationale & Comments |

| 1 | Toluene | 2.4 | Nonpolar | 8 - 16 h | 40 - 60% | Poor solubility of boronic acid and base. Reaction is slow and often incomplete without a phase-transfer catalyst. |

| 2 | Toluene / H₂O (5:1) | - | Biphasic | 4 - 8 h | 75 - 90% | Water improves base solubility and facilitates transmetalation.[11] A common and effective system. |

| 3 | Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 6 - 12 h | 55 - 70% | Good at dissolving organic reactants but poor for inorganic bases. |

| 4 | 1,4-Dioxane / H₂O (4:1) | - | Biphasic | 2 - 6 h | 85 - 95% | Often considered a gold standard. Dioxane's higher boiling point allows for higher reaction temperatures, and water assists the base and boronic acid.[11] |

| 5 | Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 4 - 8 h | 60 - 75% | Highly polar, but can sometimes coordinate too strongly to the palladium center, potentially inhibiting catalysis.[2][5] |

| 6 | Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 2 - 6 h | 80 - 92% | Excellent solvating power for all components. Can accelerate the reaction but may lead to side reactions or be difficult to remove during work-up. |

| 7 | Isopropanol / H₂O (4:1) | - | Protic | 4 - 8 h | 70 - 85% | A greener solvent alternative. Protic nature can stabilize intermediates and aid in base dissolution.[5] |

This data is illustrative and actual results will depend on the specific substrates, catalyst, and precise reaction conditions.

Conclusion and Best Practices

For the Suzuki-Miyaura coupling of this compound, solvent selection is a critical optimization parameter.

-

Starting Point: A biphasic mixture of 1,4-Dioxane/Water or Toluene/Water is a highly reliable starting point that balances the solubility requirements of all reaction components and generally provides high yields.

-

Homogeneous Systems: For reactions sensitive to water or requiring strictly anhydrous conditions, polar aprotic solvents like DMF or THF are viable alternatives, though base solubility must be carefully considered (using organic bases like Et₃N or soluble inorganic bases like CsF may be necessary).

-

Causality is Key: The optimal solvent is one that provides a balance between solubilizing the polar boronic acid, the non-polar aryl halide, and the inorganic base, while also facilitating the key mechanistic steps of oxidative addition and transmetalation. Understanding the role the solvent plays in each step empowers the researcher to troubleshoot and optimize reactions effectively.

By applying the systematic screening protocol outlined in this guide, researchers can efficiently determine the ideal reaction medium, leading to improved yields, shorter reaction times, and more robust and reproducible synthetic outcomes.

References

-

Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arodes.hes-so.ch [arodes.hes-so.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

Application Note: High-Fidelity Cross-Coupling of 5-Acetyl-2-fluorophenylboronic Acid

Executive Summary

5-Acetyl-2-fluorophenylboronic acid (CAS: 158429-66-4) is a high-value scaffold in medicinal chemistry, offering a trifunctional handle: an aryl fluoride for metabolic stability, an acetyl group for heterocycle formation, and a boronic acid for carbon-carbon bond formation. However, this reagent presents a specific synthetic challenge: rapid protodeboronation . The presence of the ortho-fluorine atom, combined with the electron-withdrawing acetyl group, significantly destabilizes the C–B bond under basic conditions, often leading to the formation of the defunctionalized byproduct (4-fluoroacetophenone) rather than the desired biaryl.

This guide provides two validated protocols—a Standard Robust Method and a High-Efficiency Method —designed to mitigate deboronation and maximize cross-coupling yields.

Chemical Profile & Mechanistic Challenges[1][2]

Reagent Properties

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 158429-66-4 |

| Molecular Weight | 181.96 g/mol |

| Key Structural Features | Ortho-Fluorine (Steric/Electronic), Meta-Acetyl (EWG) |

| Primary Failure Mode | Base-catalyzed Protodeboronation |

The Protodeboronation Trap

The primary cause of reaction failure with this substrate is not catalyst deactivation, but the destruction of the boronic acid before it can transmetallate.

-

Mechanism: The ortho-fluorine atom exerts a strong inductive effect (-I), making the ipso-carbon highly electrophilic. Under aqueous basic conditions (standard Suzuki), a hydroxide or alkoxide attacks the boron, forming a boronate "ate" complex. In electron-deficient systems, this complex can spontaneously fragment, cleaving the C–B bond and protonating the ring [1, 2].

-

Solution: To outcompete this side reaction, the catalytic cycle must be accelerated (specifically the transmetallation step) or the concentration of the active base must be controlled.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: Catalytic cycle highlighting the competitive protodeboronation pathway common to ortho-fluoro boronic acids.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Aryl Bromides, Aryl Iodides, and non-hindered substrates. Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the palladium center. This protocol uses a biphasic system with a mild base to minimize rapid deboronation [3].

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₂ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.5 mmol, 273 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Base Addition: Add 2M aqueous K₂CO₃ (1.0 mL) via syringe.

-

Reaction: Heat the mixture to 80°C with vigorous stirring. Note: Do not overheat (>100°C) as this accelerates acetyl hydrolysis.

-

Monitoring: Check TLC/LCMS at 2 hours. If starting material remains, continue to 6 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "High-Efficiency" Method (XPhos Pd G2)

Best for: Aryl Chlorides, Heteroaryl Chlorides, Sterically Hindered partners, or if Protocol A yields <50%. Rationale: Buchwald's XPhos ligand is electron-rich and bulky. It facilitates rapid oxidative addition (crucial for chlorides) and, more importantly, accelerates reductive elimination. The "G2" precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing catalyst death and outcompeting the deboronation rate [4, 5].

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

This compound (1.5 equiv)

-

Catalyst: XPhos Pd G2 (1–2 mol%)

-

Base: K₃PO₄ (2.0 – 3.0 equiv, 0.5M aqueous or solid)

-

Solvent: THF or Toluene/Water (10:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Ar flow, combine Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G2 (0.02 mmol, ~15 mg), and solid K₃PO₄ (3.0 mmol, 636 mg) in a reaction tube.

-

Solvent: Add degassed THF (4 mL) and Water (0.4 mL). Alternatively, use commercially available 0.5M K₃PO₄ in place of solid base/water.

-

Reaction: Stir vigorously at RT to 60°C .

-

Why lower temp? XPhos is highly active. Lower temperatures (RT-40°C) significantly favor the coupling over the higher-energy deboronation pathway.

-

-

Time: Reactions are often complete within 30–60 minutes.

-

Workup: Filter through a pad of Celite/Silica to remove Pd. Concentrate and purify.

Optimization Decision Tree

Use this logic flow to determine the best reaction conditions for your specific substrate pair.

Figure 2: Optimization workflow for selecting the appropriate catalytic system.

Troubleshooting & Critical Insights

Controlling Protodeboronation

If you observe the formation of 4-fluoroacetophenone (M+ = 138) in your LCMS:

-

Switch Bases: Move from Carbonate (

~10) to Phosphate ( -

Increase Catalyst Loading: Increasing Pd loading to 5-10 mol% increases the rate of the productive cycle relative to the background decomposition.

-

Slow Addition: Add the boronic acid solution slowly (via syringe pump) to the reaction mixture over 1 hour. This keeps the standing concentration of boronic acid low, ensuring it is consumed by the catalyst immediately upon entering the solution.

Acetyl Group Stability

The acetyl group at position 5 is relatively stable. However, avoid using strong alkoxide bases (e.g., NaOtBu, KOtBu) as these can induce enolization of the ketone, leading to self-condensation or aldol polymerization side products. Stick to inorganic bases (

References

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Bair, J. S., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.[2][3] ACS Omega, 6(51), 35813–35821.

-

Korenaga, T., et al. (2005).[4] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.[4]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Acetyl-2-fluorophenylboronic Acid

Abstract

This application note details the optimized experimental procedures for the palladium-catalyzed cross-coupling of 5-Acetyl-2-fluorophenylboronic acid (CAS: 870718-06-2) . Due to the specific electronic and steric environment created by the ortho-fluorine atom and the electron-withdrawing acetyl group, this substrate is prone to rapid protodeboronation , a competitive side reaction that significantly lowers yield in standard aqueous conditions. This guide provides a robust "Standard Protocol" using Pd(dppf)Cl₂ and an "Advanced Protocol" utilizing Buchwald precatalysts (XPhos Pd G2) to mitigate deboronation, ensuring high fidelity in drug discovery workflows.

Introduction & Strategic Utility

This compound is a high-value bifunctional building block. Its utility stems from its orthogonal reactivity:

-

Boronic Acid: Enables C-C bond formation via Suzuki-Miyaura coupling.

-

Acetyl Group: A "handle" for downstream derivatization (e.g., reductive amination, Grignard addition) or heterocycle formation.

-

Ortho-Fluorine: Serves as a metabolic blocker in medicinal chemistry or a site for subsequent SNAr reactions after the initial coupling.

The Challenge: Protodeboronation

The primary failure mode when coupling this scaffold is protodeboronation , where the C-B bond breaks to form 3-fluoroacetophenone (the reduced byproduct) instead of the desired biaryl.

-

Mechanism: The ortho-fluorine atom exerts an inductive effect that increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion (the active species). However, this same effect stabilizes the transition state for protonolysis, especially in aqueous basic media at high temperatures.

-

Solution: The protocols below prioritize rapid transmetallation (transfer of the aryl group to Palladium) over the slower protodeboronation pathway.

Mechanistic Workflow

The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Protodeboronation pathway.

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical branch point at the Transmetallation step where protodeboronation competes.

Experimental Protocols

Method A: Standard Robust Protocol (General Purpose)

Recommended for initial screening and robust substrates (Aryl Bromides).

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Boronic Acid: this compound (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Concentration: 0.1 M - 0.2 M

Procedure:

-